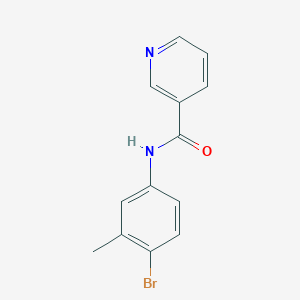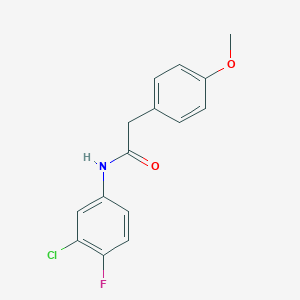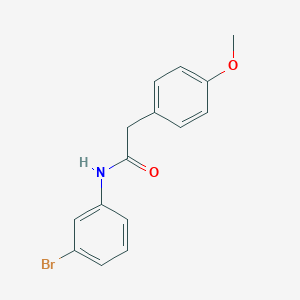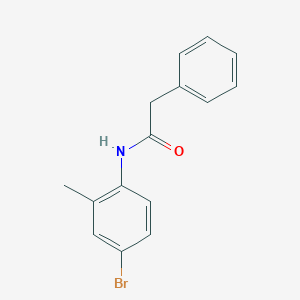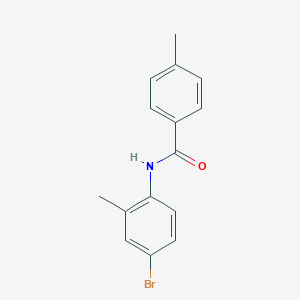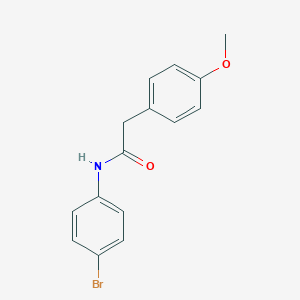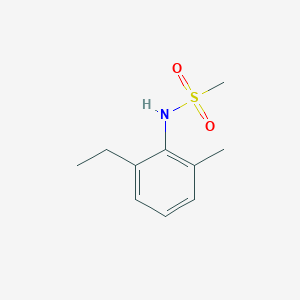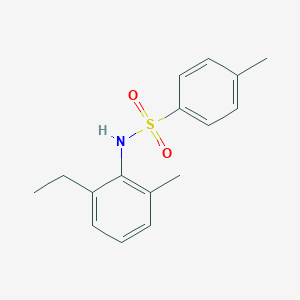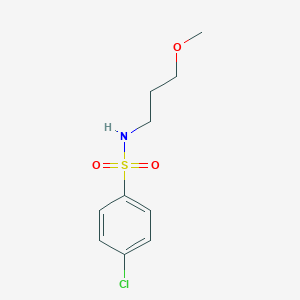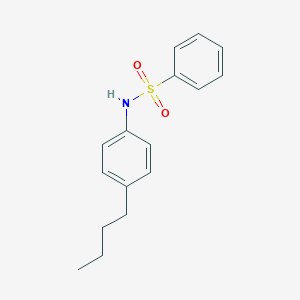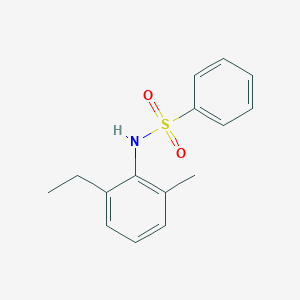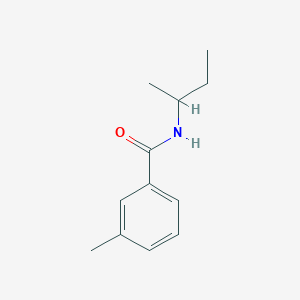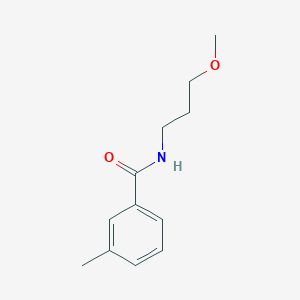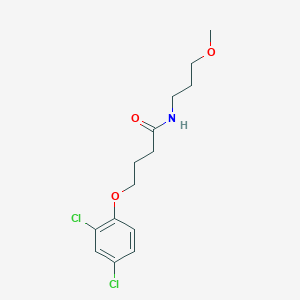![molecular formula C22H21NO B291784 N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as mGluR2/3 agonists, which are known to have anxiolytic and antipsychotic effects.
Mécanisme D'action
N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide acts as an agonist for the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). This receptor is found in the central nervous system and is involved in the regulation of neurotransmitter release. Activation of mGluR2/3 has been shown to have anxiolytic and antipsychotic effects, making this compound a promising candidate for the treatment of anxiety disorders and schizophrenia.
Biochemical and Physiological Effects:
N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which may contribute to its anxiolytic and antipsychotic effects. It has also been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide is that it has been extensively studied in animal models, making it a well-characterized compound. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are a number of future directions for research on N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide. One area of interest is the potential use of this compound in the treatment of anxiety disorders and schizophrenia. Another area of interest is the potential use of this compound in the treatment of addiction. Future research should focus on further characterizing the biochemical and physiological effects of this compound, as well as testing its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide is a multi-step process that involves the reaction of 4-bromo-1-biphenyl with 2-(propan-2-yl)aniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-(tert-butoxycarbonyl)piperazine to yield the final product.
Applications De Recherche Scientifique
N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antipsychotic effects in animal models, making it a promising candidate for the treatment of anxiety disorders and schizophrenia. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
Formule moléculaire |
C22H21NO |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-phenyl-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO/c1-16(2)20-10-6-7-11-21(20)23-22(24)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,23,24) |
Clé InChI |
ZFWFMZSTDBVXNY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



